

5-bromo-2-(trifluoromethoxy)benzoic acid chemical properties

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Compound of Interest

Compound Name: 5-bromo-2-(trifluoromethoxy)benzoic Acid

Cat. No.: B1278458

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An In-depth Technical Guide on **5-bromo-2-(trifluoromethoxy)benzoic acid**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental and spectroscopic data for **5-bromo-2-(trifluoromethoxy)benzoic acid** (CAS 403646-47-9) is not extensively available in peer-reviewed literature. This guide compiles information from chemical suppliers and provides proposed experimental protocols and expected analytical data based on established chemical principles and data from structurally related compounds.

Core Chemical Properties

5-Bromo-2-(trifluoromethoxy)benzoic acid is a halogenated and fluorinated aromatic carboxylic acid. Such compounds are of significant interest in medicinal chemistry and materials science, as the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[1][2] Its bromine substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a versatile building block in organic synthesis.[3]

Physical and Chemical Data

The known physical and chemical properties of **5-bromo-2-(trifluoromethoxy)benzoic acid** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	403646-47-9	[4][5][6]
Molecular Formula	C ₈ H ₄ BrF ₃ O ₃	[5][6][7]
Molecular Weight	285.01 g/mol	[3][6][7]
Appearance	White solid/powder	[4][5]
Purity	≥98%	[3][5]
Boiling Point	287 °C (Predicted)	
Density	1.797 g/cm ³ (Predicted)	
pKa	2.53 ± 0.36 (Predicted)	
Flash Point	127 °C (Predicted)	
Storage Temperature	Room Temperature, Sealed in dry conditions	

Safety and Handling

This compound should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

- Signal Word: Warning[5]
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Experimental Protocols

Proposed Synthesis Protocol: Electrophilic Bromination

A specific synthesis protocol for **5-bromo-2-(trifluoromethoxy)benzoic acid** is not readily available. However, a plausible route is the electrophilic bromination of 2-(trifluoromethoxy)benzoic acid. The trifluoromethoxy group is moderately deactivating and, like other alkoxy groups, is ortho-, para-directing. The carboxylic acid group is a meta-directing deactivator. Therefore, the bromine is expected to add to the position para to the trifluoromethoxy group (position 5).

Reaction:

2-(trifluoromethoxy)benzoic acid → **5-bromo-2-(trifluoromethoxy)benzoic acid**

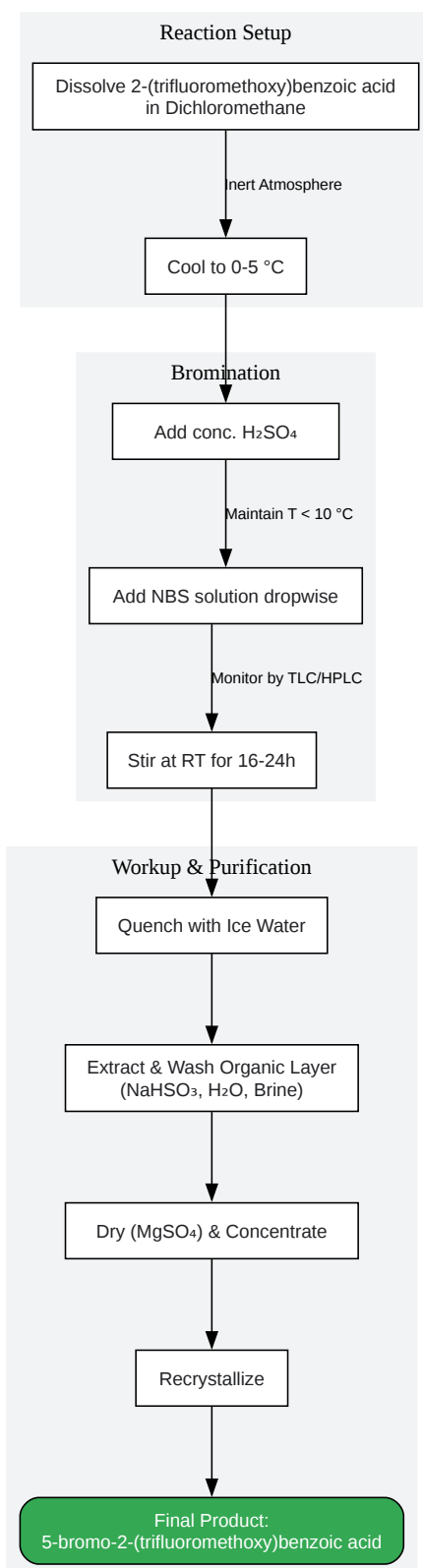
Materials:

- 2-(trifluoromethoxy)benzoic acid
- N-Bromosuccinimide (NBS)
- Concentrated Sulfuric Acid (H₂SO₄)
- Dichloromethane (CH₂Cl₂)
- Deionized Water
- Sodium bisulfite solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-(trifluoromethoxy)benzoic acid in a suitable solvent like dichloromethane.
- Cooling: Cool the solution to 0-5 °C using an ice bath.

- **Bromination:** Slowly add concentrated sulfuric acid to the solution. In a separate container, dissolve N-Bromosuccinimide (1.05 equivalents) in dichloromethane and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Quenching:** Once the reaction is complete, slowly pour the mixture into a beaker of ice water.
- **Workup:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bisulfite solution (to remove unreacted bromine), deionized water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure **5-bromo-2-(trifluoromethoxy)benzoic acid**.



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Caption: Proposed workflow for the synthesis of **5-bromo-2-(trifluoromethoxy)benzoic acid**.

Analytical & Purification Protocol

The purity of the final compound can be assessed, and purification can be performed using High-Performance Liquid Chromatography (HPLC).

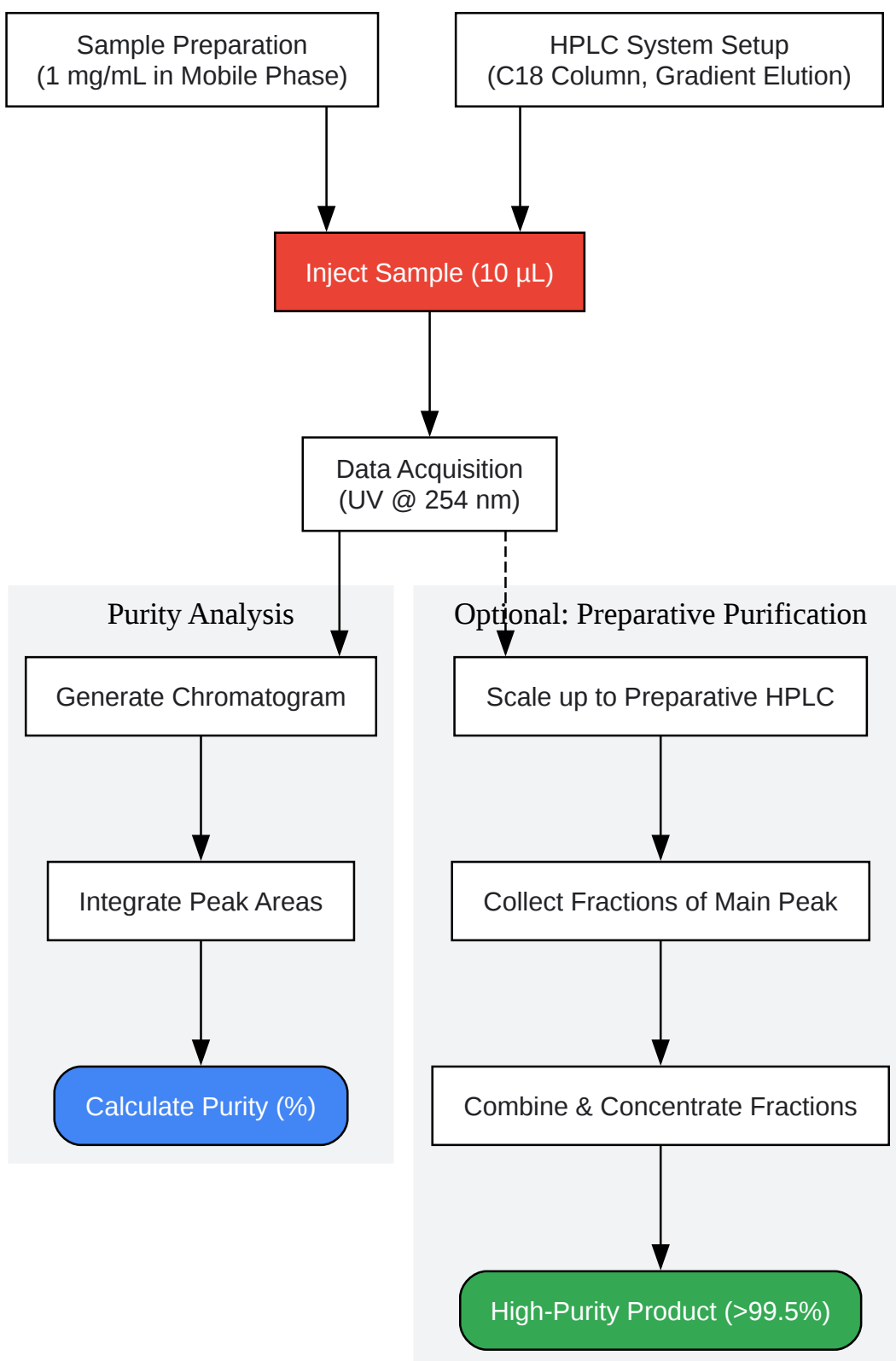
Instrumentation & Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 mm ID x 150 mm, 5 μ m particle size).
- Mobile Phase: A gradient of acetonitrile and water with an acidic modifier.
 - Solvent A: Water + 0.1% Formic Acid
 - Solvent B: Acetonitrile + 0.1% Formic Acid
- Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve a small amount of the compound in the mobile phase (50:50 A:B) to a concentration of ~1 mg/mL.

Procedure:

- System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
- Injection: Inject the prepared sample onto the column.
- Data Acquisition: Acquire the chromatogram for at least 20 minutes.
- Analysis: The purity is determined by the area percentage of the main product peak relative to the total area of all peaks.

- Preparative HPLC (for purification): The same method can be scaled up using a larger-diameter preparative column to isolate the pure compound from impurities. Fractions corresponding to the main peak are collected, combined, and the solvent is removed to yield the purified product.



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Caption: General workflow for HPLC analysis and purification.

Expected Spectroscopic Data

While experimental spectra are not available, the following section details the expected spectroscopic characteristics based on the compound's structure.

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the benzene ring.

- -COOH Proton: A broad singlet far downfield, typically >10 ppm.
- Aromatic Protons (Ar-H):
 - The proton at C6 (ortho to the -COOH and meta to the -Br) will likely appear as a doublet.
 - The proton at C4 (meta to both -COOH and -OCF₃) will likely appear as a doublet of doublets.
 - The proton at C3 (ortho to the -OCF₃ and meta to the -Br) will likely appear as a doublet. The exact chemical shifts will be influenced by the electronic effects of the substituents.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum should display 8 distinct signals.

- Carbonyl Carbon (-COOH): Expected around 165-175 ppm.
- Aromatic Carbons: Six signals are expected in the range of 110-150 ppm.
 - C-Br: The carbon attached to bromine will be shifted to ~ 115 -125 ppm.
 - C-OCF₃: The carbon attached to the trifluoromethoxy group will be shifted downfield and may show splitting due to coupling with the fluorine atoms (quartet).
 - C-COOH: The carbon attached to the carboxylic acid group will be shifted downfield.
- Trifluoromethoxy Carbon (-OCF₃): A quartet signal expected around 120 ppm with a large C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will be characteristic of an aromatic carboxylic acid.

- O-H Stretch: A very broad band from ~ 2500 to 3300 cm^{-1} , typical for the hydrogen-bonded carboxylic acid hydroxyl group.[8]
- C-H Stretch (Aromatic): Weak to medium peaks just above 3000 cm^{-1} .
- C=O Stretch (Carbonyl): A strong, sharp absorption band in the region of $1680\text{-}1720\text{ cm}^{-1}$. [8]
- C=C Stretch (Aromatic): Medium intensity peaks around 1600 and 1450 cm^{-1} .
- C-O Stretch: A band in the $1210\text{-}1320\text{ cm}^{-1}$ region.[8]
- C-F Stretch: Strong absorption bands are expected in the $1100\text{-}1250\text{ cm}^{-1}$ region due to the -OCF_3 group.
- C-Br Stretch: A weak band in the fingerprint region, typically $500\text{-}650\text{ cm}^{-1}$.

Applications and Future Directions

While specific biological activities for **5-bromo-2-(trifluoromethoxy)benzoic acid** are not documented, its structural motifs are common in drug development.[4] The trifluoromethoxy group is often used as a bioisostere for other groups to improve a drug candidate's pharmacokinetic profile.[1] Benzoic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[9]

Given its structure, this compound is a prime candidate for:

- Fragment-Based Drug Discovery: As a building block for creating libraries of more complex molecules for screening against various therapeutic targets.
- Intermediate for Agrochemicals: Fluorinated and brominated aromatics are key components in many modern pesticides and herbicides.[1]
- Pharmaceutical Synthesis: It may serve as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), potentially for anti-inflammatory or anti-cancer drugs.[2]

Further research is required to elucidate the specific biological activities and potential signaling pathway interactions of this compound.

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